(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is an organic compound with the molecular formula C19H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves the reaction of 4-benzylpiperazine with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: (4-Benzylpiperazin-1-yl)(2-methyl-3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Benzylpiperazin-1-yl)(2-carboxy-3-nitrophenyl)methanone.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- Phenyl(4-tosylpiperazin-1-yl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is unique due to the presence of both a benzyl group and a nitro group on the piperazine ring. This combination of functional groups imparts specific chemical properties to the compound, such as increased lipophilicity and potential for hydrogen bonding, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-17(8-5-9-18(15)22(24)25)19(23)21-12-10-20(11-13-21)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMJMADYHABOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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